molecular formula C18H20O4 B14396448 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one CAS No. 88247-29-4

1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one

Cat. No.: B14396448
CAS No.: 88247-29-4
M. Wt: 300.3 g/mol
InChI Key: VBVOUESKGFWIHT-UHFFFAOYSA-N
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Description

1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one is an organic compound with a complex structure that includes both aromatic and ether functionalities

Preparation Methods

The synthesis of 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the aromatic ether: This step involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a base to form the corresponding ether.

    Aldol condensation: The ether is then subjected to an aldol condensation reaction with acetophenone in the presence of a base to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one can be compared with other similar compounds, such as:

    2-Methoxy-1-phenylethan-1-one: This compound has a similar structure but lacks the additional ether functionalities.

    1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: This compound has a similar aromatic structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88247-29-4

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-[4-(2-methoxyethoxymethoxy)phenyl]-2-phenylethanone

InChI

InChI=1S/C18H20O4/c1-20-11-12-21-14-22-17-9-7-16(8-10-17)18(19)13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI Key

VBVOUESKGFWIHT-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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